N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride
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Overview
Description
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Piperazine Ring: This step often involves the reaction of 1,4-dichlorobutane with ammonia or a primary amine to form the piperazine ring.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Coupling Reactions: The final step involves coupling the piperazine and pyridine intermediates with 4-aminophenyl and 2-methyl groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated compounds, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazineacetamide
- N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinebutanamide
Uniqueness
N-(4-Aminophenyl)-2-methyl-4-(2-pyridinyl)-1-piperazinepropanamide trihydrochloride is unique due to its specific combination of functional groups and structural elements
Properties
CAS No. |
104374-06-3 |
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Molecular Formula |
C19H28Cl3N5O |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
N-(4-aminophenyl)-3-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)propanamide;trihydrochloride |
InChI |
InChI=1S/C19H25N5O.3ClH/c1-15-14-24(18-4-2-3-10-21-18)13-12-23(15)11-9-19(25)22-17-7-5-16(20)6-8-17;;;/h2-8,10,15H,9,11-14,20H2,1H3,(H,22,25);3*1H |
InChI Key |
SUKXHIRNUNOUTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CCC(=O)NC2=CC=C(C=C2)N)C3=CC=CC=N3.Cl.Cl.Cl |
Origin of Product |
United States |
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